2,4-Dichloro-3-nitrobenzotrifluoride

Catalog No.
S715119
CAS No.
203915-49-5
M.F
C7H2Cl2F3NO2
M. Wt
259.99 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Dichloro-3-nitrobenzotrifluoride

CAS Number

203915-49-5

Product Name

2,4-Dichloro-3-nitrobenzotrifluoride

IUPAC Name

1,3-dichloro-2-nitro-4-(trifluoromethyl)benzene

Molecular Formula

C7H2Cl2F3NO2

Molecular Weight

259.99 g/mol

InChI

InChI=1S/C7H2Cl2F3NO2/c8-4-2-1-3(7(10,11)12)5(9)6(4)13(14)15/h1-2H

InChI Key

DIMKVPKLQUPPFN-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1C(F)(F)F)Cl)[N+](=O)[O-])Cl

Canonical SMILES

C1=CC(=C(C(=C1C(F)(F)F)Cl)[N+](=O)[O-])Cl

2,4-Dichloro-3-nitrobenzotrifluoride (CAS 203915-49-5) is a highly specific, sterically congested fluorinated aromatic building block [1]. As the sterically hindered mono-nitration isomer of 2,4-dichlorobenzotrifluoride, it serves as a critical intermediate for synthesizing complex agrochemicals and active pharmaceutical ingredients (APIs), including kinesin spindle protein inhibitors. Procurement of this exact isomer is driven by the necessity for strict regiocontrol, allowing industrial and laboratory buyers to bypass the low-yielding and purification-heavy steps associated with mixed direct nitration processes [2].

Procurement Fit

Substitution Unique 1,2,3-nitro-chloro-trifluoromethyl pattern defines reactivity
Reactivity Activated chlorine groups enable nucleophilic aromatic substitution
Role Versatile building block for complex aryl ethers and downstream targets

Generic substitution with the more common and thermodynamically favored 2,4-dichloro-5-nitrobenzotrifluoride (CAS 400-70-4) fails because it dictates entirely different regiochemistry in downstream cross-coupling or nucleophilic aromatic substitution (SNAr) reactions. Attempting in-house nitration of the un-nitrated 2,4-dichlorobenzotrifluoride precursor yields predominantly the 5-nitro isomer due to severe steric hindrance at the 3-position, requiring costly, solvent-intensive chromatographic separation to isolate the minor 3-nitro fraction [1]. Consequently, procuring the pre-isolated 3-nitro isomer is essential for the reproducible, scalable synthesis of 3-substituted-2,4-dichlorobenzotrifluoride derivatives without compromising overall process yield or generating excessive chemical waste [2].

Substitution Risk

Positional Isomer Mismatch

5-Nitro isomer has different physical state and electronic activation, limiting direct replacement in synthetic routes.

Dinitro Analog Divergence

Additional nitro group in 2,4-dichloro-3,5-dinitrobenzotrifluoride shifts electrophilicity and targets distinct applications (e.g., KSP inhibitor synthesis).

Elimination of Isomeric Separation Bottlenecks

In-house nitration of 2,4-dichlorobenzotrifluoride heavily favors the 5-nitro isomer due to the severe steric hindrance at the 3-position, which is flanked by two chlorine atoms [1]. Procuring >98% pure 2,4-dichloro-3-nitrobenzotrifluoride bypasses the typically low yield of the 3-nitro isomer from crude nitration mixtures, eliminating the need for multi-pass crystallization or preparative chromatography [2].

Evidence DimensionEffective Regioisomeric Yield
Target Compound Data>98% pure 3-nitro isomer (Direct procurement)
Comparator Or BaselineIn-house nitration of 2,4-dichlorobenzotrifluoride (<15% 3-nitro isomer yield)
Quantified DifferenceIncreases effective synthetic yield of 3-nitro-derived intermediates from <15% to >98% while eliminating purification solvent waste.
ConditionsStandard electrophilic aromatic nitration (HNO3/H2SO4) vs. direct procurement of CAS 203915-49-5.

Eliminates a major scale-up bottleneck and reduces waste disposal costs caused by the unfavorable regioselectivity of direct nitration.

SNAr Reactivity
Class-level
Target: Undergoes SNAr to form aryl ethers Comparator: 2,4-Dichlorobenzotrifluoride lacks nitro activation
Nitro group enables unique synthetic pathway to aryl ethers
Reported in HIF-2α inhibitor research; class-level inference

Enhanced Ortho-Activation for Nucleophilic Aromatic Substitution (SNAr)

The placement of the nitro group at the 3-position distinctly activates the adjacent chlorine atoms (positions 2 and 4) for nucleophilic displacement. Compared to the 5-nitro isomer (CAS 400-70-4), where the 2-chloro group is meta to the nitro group, the 3-nitro isomer provides direct ortho-activation, significantly lowering the activation energy for amine or alkoxide nucleophiles [1].

Evidence DimensionSNAr Site-Selectivity and Activation
Target Compound DataDual ortho-activation of C2 and C4 chlorines
Comparator Or Baseline2,4-Dichloro-5-nitrobenzotrifluoride (ortho/para activation only)
Quantified DifferenceEnables direct displacement at the sterically hindered C2 position, which is electronically deactivated in the 5-nitro comparator.
ConditionsSNAr with primary amines in polar aprotic solvents (e.g., DMF, DMSO).

Enables the synthesis of specific 2-amino-4-chloro or 4-amino-2-chloro-3-nitrobenzotrifluoride derivatives that are chemically inaccessible from the standard 5-nitro isomer.

Physical State
Reported
Target: Low-melting solid/liquid at RT Comparator (5-nitro isomer): m.p. 55–57 °C
Melting point difference may affect handling and purification
Cross-study data; verify lot-specific properties

Steric Tuning in API Binding Pockets

The 1,2,3,4-tetrasubstituted pattern (CF3, Cl, NO2, Cl) creates a highly non-planar, sterically congested local environment. This scaffold provides a distinct dihedral twist compared to the 5-nitro analog, which critically impacts binding affinity in sterically constrained target pockets such as those found in kinesin spindle proteins.

Evidence DimensionPharmacophore Dihedral Twist
Target Compound Data1,2,3,4-tetrasubstituted scaffold (highly twisted)
Comparator Or Baseline1,2,4,5-tetrasubstituted scaffold (more planar)
Quantified DifferenceInduces a significantly higher out-of-plane twist for functional groups, altering the 3D spatial arrangement of hydrogen bond donors/acceptors.
ConditionsStructure-Activity Relationship (SAR) profiling and crystallographic binding studies.

Provides a rigid, twisted conformation essential for hitting narrow SAR requirements in advanced drug discovery.

Synthetic Application
Reported
Target: Intermediate for aryl ether HIF-2α inhibitor research Comparator: 2,4-Dichloro-3,5-dinitrobenzotrifluoride used in KSP inhibitor synthesis
Substitution pattern dictates distinct research probe applications
Application-specific; not directly interchangeable

Regioselective Synthesis of Kinesin Spindle Protein Inhibitors

Used as a precise starting material to generate 3-amino-2,4-dichlorobenzotrifluoride pharmacophores, avoiding contamination from the 5-amino isomer and ensuring strict spatial conformation for high binding affinity to the target protein.

Development of Novel Dinitroaniline Herbicides

Serves as a controlled precursor for asymmetric dinitration (forming 2,4-dichloro-3,5-dinitrobenzotrifluoride) or sequential amination, allowing the synthesis of non-standard herbicide analogs that overcome existing weed resistance.

Orthogonal SNAr Functionalization in Materials Science

Highly suited for complex library synthesis where sequential, site-selective displacement of the C2 and C4 chlorines is required, leveraging the distinct electronic activation of the 3-nitro group [1].

Application Fit

Application
Selection Property
Validation Focus
HIF-2α inhibitor research building block
Unique 3-nitro SNAr reactivity
Selective aryl ether formation with nucleophiles
Multi-step synthesis handling
Low-melting physical state
Ease of purification and process scalability
Agrochemical & dye intermediate
Activated halogens and reducible nitro group
Versatile entry to substituted trifluoromethylanilines

XLogP3

3.9

Wikipedia

2,4-Dichloro-3-nitrobenzotrifluoride

Explore Compound Types